molecular formula C11H8F3N3O3 B2387699 2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide CAS No. 477862-30-9

2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide

Cat. No.: B2387699
CAS No.: 477862-30-9
M. Wt: 287.198
InChI Key: YZPSADHVTNKNSD-FRKPEAEDSA-N
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Preparation Methods

The synthesis of 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and a suitable aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications . The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar compounds to 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide include:

These compounds share similar structural features but differ in the heterocyclic ring attached to the trifluoromethyl group. The uniqueness of 2-cyano-N’-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide lies in its furan ring, which imparts distinct electronic and steric properties .

Properties

IUPAC Name

2-cyano-N-[(E)-[4,4,4-trifluoro-1-(furan-2-yl)-3-oxobutylidene]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)9(18)6-7(8-2-1-5-20-8)16-17-10(19)3-4-15/h1-2,5H,3,6H2,(H,17,19)/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPSADHVTNKNSD-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C(=N/NC(=O)CC#N)/CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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